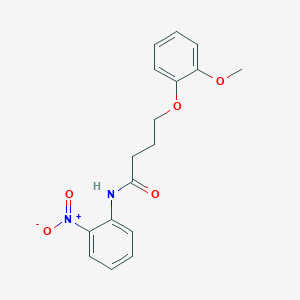![molecular formula C19H21BrN2O4S B254833 ethyl 5-(5-bromo-2-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B254833.png)
ethyl 5-(5-bromo-2-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(5-bromo-2-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound that has been extensively studied in recent years due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of thiazolopyrimidines, which have been reported to exhibit a wide range of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties.
Mecanismo De Acción
The mechanism of action of ethyl 5-(5-bromo-2-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is not fully understood. However, several studies have suggested that it may exert its biological activity by inhibiting various enzymes and signaling pathways involved in cellular processes such as DNA replication, cell division, and protein synthesis. For example, one study suggested that this compound may inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. Another study suggested that it may inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in regulating cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 5-(5-bromo-2-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate have been studied in several research articles. In one study, it was found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade, a series of proteolytic enzymes involved in the regulation of apoptosis. In another study, it was found to inhibit the activity of matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of extracellular matrix proteins, which play a critical role in tumor invasion and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of ethyl 5-(5-bromo-2-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is its relatively simple synthesis method and high yield. This makes it an attractive compound for use in medicinal chemistry research. However, one of the major limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on ethyl 5-(5-bromo-2-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate. One possible direction is to explore its potential as a therapeutic agent for the treatment of various diseases, including viral infections, bacterial infections, and cancer. Another possible direction is to investigate its mechanism of action in more detail, in order to gain a better understanding of how it exerts its biological activity. Additionally, future research could focus on developing new synthetic methods for this compound, in order to improve its solubility and other physical properties.
Métodos De Síntesis
The synthesis of ethyl 5-(5-bromo-2-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been reported in several research articles. One of the most common methods involves the reaction of 2-amino-4,5-dimethylthiazole with ethyl 2-bromoacetate in the presence of a base, followed by the reaction of the resulting intermediate with 5-bromo-2-methoxybenzoyl chloride. The final product is obtained by reacting the intermediate with ammonium acetate and acetic anhydride. The synthesis of this compound is relatively simple and can be achieved in a few steps with high yield.
Aplicaciones Científicas De Investigación
Ethyl 5-(5-bromo-2-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. Several research articles have reported its antiviral, antibacterial, antifungal, and anticancer properties. In one study, this compound was found to exhibit potent antiviral activity against the respiratory syncytial virus (RSV), which is a major cause of respiratory tract infections in infants and young children. In another study, it was found to exhibit strong antibacterial activity against Staphylococcus aureus, a common cause of skin and soft tissue infections. Furthermore, this compound has also been reported to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
Nombre del producto |
ethyl 5-(5-bromo-2-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
|---|---|
Fórmula molecular |
C19H21BrN2O4S |
Peso molecular |
453.4 g/mol |
Nombre IUPAC |
ethyl 5-(5-bromo-2-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H21BrN2O4S/c1-5-14-17(23)22-16(12-9-11(20)7-8-13(12)25-4)15(18(24)26-6-2)10(3)21-19(22)27-14/h7-9,14,16H,5-6H2,1-4H3 |
Clave InChI |
MSPFGTDPHXZJTA-UHFFFAOYSA-N |
SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC)C3=C(C=CC(=C3)Br)OC |
SMILES canónico |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC)C3=C(C=CC(=C3)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-[(4-methylphenyl)methylsulfanyl]-4,6-dioxo-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B254757.png)
![5-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B254758.png)

![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone](/img/structure/B254761.png)

![ethyl 2-[4-(2-methoxyphenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B254764.png)




![3-[(2E)-2-[(4-hexoxy-3-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B254781.png)
![2-[2-[(2E)-2-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B254782.png)
![N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine](/img/structure/B254783.png)
